1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
Evolution of Pyrazole-Sulfonyl-Diazepane Scaffold Development
The pyrazole-sulfonyl-diazepane scaffold represents a convergence of three pharmacophoric elements: the pyrazole heterocycle, sulfonyl linker, and seven-membered 1,4-diazepane ring. Pyrazole derivatives have been extensively studied since the 19th century, with their medicinal potential recognized through compounds like antipyrine (analgesic) and celecoxib (anti-inflammatory). The integration of sulfonyl groups into heterocyclic systems emerged as a strategy to enhance metabolic stability and solubility, as exemplified by sulfinpyrazone (antigout agent).
The 1,4-diazepane moiety, a saturated seven-membered ring with two nitrogen atoms, gained attention for its conformational flexibility and ability to modulate receptor binding. Modular synthetic approaches, such as those involving cyclic sulfamidates and hydroxy sulfonamides, enabled the systematic exploration of diazepane-containing scaffolds. A pivotal advancement was the synthesis of hybrid structures combining pyrazole, sulfonyl, and diazepane units, as demonstrated in compounds like 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane derivatives. This scaffold’s evolution reflects iterative improvements in lead optimization, balancing steric bulk, hydrogen-bonding capacity, and lipophilicity.
Position Within Heterocyclic Medicinal Chemistry
Pyrazole occupies a privileged position in medicinal chemistry due to its versatile hydrogen-bonding topology and metabolic stability. Over 30 FDA-approved drugs, including celecoxib (COX-2 inhibitor) and rimonabant (cannabinoid receptor antagonist), feature pyrazole cores. The sulfonyl group, often employed as a bioisostere for carboxylic acids, enhances water solubility and serves as a structural spacer.
The 1,4-diazepane ring introduces conformational mobility, enabling interactions with diverse biological targets. Its incorporation into drug candidates addresses limitations of rigid scaffolds, such as poor bioavailability or off-target effects. The fusion of these elements creates a hybrid scaffold capable of engaging multitarget systems, a trend increasingly prioritized in kinase inhibitor and GPCR modulator design.
Historical Development of Trifluoromethylated Pyrazole Derivatives
Trifluoromethyl (CF₃) groups are widely utilized in medicinal chemistry for their electron-withdrawing properties and ability to improve pharmacokinetic profiles. While early pyrazole drugs like antipyrine lacked halogen substituents, modern derivatives increasingly incorporate CF₃ to enhance target affinity and metabolic resistance. For instance, the antipsychotic CDPPB and anticoagulant apixaban leverage fluorinated pyrazole subunits for optimized pharmacodynamics.
The 3-(trifluoromethyl)phenyl group in the subject compound aligns with structure-activity relationship (SAR) studies showing that meta-CF₃ substitution on aromatic rings improves membrane permeability and target engagement. This design principle, validated in kinase inhibitors and serotonin receptor modulators, underscores the strategic role of trifluoromethylation in contemporary pyrazole derivative development.
Emergence as a Subject of Academic Investigation
Academic interest in this compound arose from its structural novelty and potential applicability in multitarget drug discovery. The pyrazole-sulfonyl-diazepane core was first synthesized via stepwise annulation strategies, as reported in studies exploring diazepane ring formation using ketene dithioacetals or sulfamidate intermediates. Prototropic equilibria in pyrazolo-diazepine analogs, investigated through NMR spectroscopy, provided insights into the dynamic behavior of such systems.
Recent investigations have focused on optimizing synthetic routes to improve yields and scalability. For example, the use of deuterated dimethyl sulfoxide (DMSO-d₆) in cyclization reactions has been critical for characterizing tautomeric forms and reaction intermediates. These efforts highlight the compound’s role as a model system for studying heterocyclic reactivity and scaffold diversification.
Table 1: Key Structural Motifs and Their Historical Context
Properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3S/c1-23-13-16(12-22-23)29(27,28)25-7-3-6-24(8-9-25)17(26)11-14-4-2-5-15(10-14)18(19,20)21/h2,4-5,10,12-13H,3,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCBTZYEMGQATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the pyrazole and trifluoromethyl groups. Common reagents used in these reactions include sulfonyl chlorides, diazepanes, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological activities, primarily due to its structural features that allow it to interact with various biological targets. Notably, the presence of the pyrazole and sulfonyl groups enhances its biological activity.
Key Activities:
- Glucocorticoid Receptor Antagonism : The compound has been identified as a selective antagonist of glucocorticoid receptors, which are crucial in regulating various physiological processes including inflammation and immune response. This property makes it a candidate for treating conditions like autoimmune diseases and chronic inflammatory disorders .
- Antineoplastic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antineoplastic properties by inhibiting histone deacetylases (HDACs), which play a role in cancer cell proliferation. Such inhibition can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
Clinical Trials
Recent clinical trials have explored the efficacy of related compounds in treating various malignancies. For instance, compounds with similar structures have shown promise in phase II trials for advanced hematologic malignancies, indicating potential pathways for further development of this specific compound .
Comparative Studies
Comparative studies have been conducted to assess the pharmacokinetic properties of this compound relative to other known drugs. These studies highlight its favorable absorption and distribution characteristics, making it a viable candidate for further investigation in therapeutic settings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Compound A: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (from )
- Core Structure : 1,2,4-Triazole ring vs. 1,4-diazepane in the target compound.
- Key Differences :
- The triazole in Compound A offers rigidity and aromaticity, favoring planar interactions with targets, whereas the diazepane in the target compound allows for flexible binding.
- The sulfonyl group in Compound A is attached to a phenyl ring, while the target compound’s sulfonyl group connects to a methylpyrazole, introducing steric and electronic variations.
Substituent Effects
- Trifluoromethyl vs. The 3-(trifluoromethyl)phenyl group may reduce metabolic oxidation compared to the 2,4-difluorophenyl group due to steric shielding of the CF₃ moiety.
Sulfonyl Group Variations :
- The methylpyrazole-sulfonyl group in the target compound introduces nitrogen-based hydrogen-bonding capabilities absent in Compound A’s phenylsulfonyl group. This could alter binding kinetics in enzymatic pockets.
Physicochemical Properties (Hypothetical Data)
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 525.5 g/mol (reported) |
| logP (Predicted) | 3.8 (higher lipophilicity) | 3.2 |
| Solubility (mg/mL) | <0.1 (aqueous) | 0.15 (aqueous) |
Computational and Experimental Insights
Computational Analysis Using Multiwfn
- Electron Localization Function (ELF) : Comparing electron density distribution in the sulfonyl regions to assess hydrogen-bond acceptor strength.
- Electrostatic Potential (ESP): Mapping ESP surfaces to predict interaction sites with biological targets.
- Bond Order Analysis : Quantifying the stability of the diazepane vs. triazole cores .
Biological Activity
The compound 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone , often referred to as a novel small molecule, has garnered attention due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C16H18F3N3O2S
- Molecular Weight : 373.39 g/mol
- CAS Number : [specific CAS number if available]
The presence of the trifluoromethyl group and the pyrazole moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition.
Research indicates that compounds containing pyrazole and sulfonyl groups often exhibit significant biological activity through various mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or other enzymes involved in signaling pathways relevant to cancer and inflammation.
- Receptor Modulation : It may interact with glucocorticoid receptors (GR), influencing transcriptional activity related to inflammatory responses.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Antitumor Activity : Preliminary data suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives of pyrazole compounds have been reported to possess antimicrobial activity against specific pathogens.
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of various pyrazole derivatives, the compound demonstrated significant inhibition of cell proliferation in human cancer cell lines (IC50 values ranging from 5 to 15 µM). The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased caspase activity.
Case Study 2: Anti-inflammatory Effects
Research published in Journal of Medicinal Chemistry indicated that this compound effectively reduced TNF-alpha levels in LPS-stimulated macrophages. The study utilized Western blotting to assess the expression of inflammatory markers, revealing a dose-dependent decrease with an IC50 around 10 µM.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing this compound, and how can ambiguities in spectral data be resolved?
- Methods :
- 1H/13C-NMR : Assign signals by comparing with structurally related compounds (e.g., pyrazol-4-yl-sulfonyl and trifluoromethylphenyl analogs). For example, the 1H-NMR of similar compounds shows distinct aromatic proton splitting patterns and coupling constants .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI+ mode, m/z accuracy within ±0.001 Da) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, especially in the diazepane or sulfonyl regions. highlights coupling constants (e.g., J = 2.4 Hz for pyrazole protons) that may require 2D analysis for unambiguous assignment .
Q. What are critical considerations in designing a synthetic route for the sulfonyl-diazepane moiety?
- Key Steps :
Sulfonation : Use chlorosulfonic acid or SO3·DMF to sulfonate the pyrazole ring. Protect reactive amines during sulfonation to avoid side reactions .
Diazepane Coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution for attaching the diazepane group. utilized a similar approach for 1,4-diazepan-1-yl derivatives .
Trifluoromethylphenyl Incorporation : Optimize Friedel-Crafts acylation or Suzuki-Miyaura coupling for the ethanone-linked aryl group .
Q. How can researchers address solubility challenges during purification?
- Strategies :
- Use mixed solvent systems (e.g., DCM/MeOH or THF/water) for recrystallization.
- Consider column chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) for polar intermediates .
Advanced Research Questions
Q. How can contradictions between computational modeling and crystallographic data be resolved?
- Approach :
- Refine crystallographic data using SHELXL (e.g., check for twinning, disorder, or anisotropic displacement parameters) .
- Validate computational models (DFT or MD simulations) against experimental bond lengths/angles. For example, reports crystal structures of pyrazole-sulfonyl derivatives with monoclinic symmetry (space group P21/c), which can guide model validation .
Q. What strategies optimize coupling reaction efficiency using Design of Experiments (DoE)?
- Methodology :
- Parameters : Vary temperature (40–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF).
- Statistical Modeling : Apply response surface methodology (RSM) to identify optimal conditions. demonstrates DoE for flow-chemistry optimization, which can be adapted for batch synthesis .
- Flow Chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., diazepane sulfonation) .
Q. How is the absolute configuration determined if crystallographic data is inconclusive?
- Solutions :
- Anomalous Scattering : Use SHELXL’s Flack parameter or resonant scattering with synchrotron radiation .
- Chiral Derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid) and analyze via 19F-NMR .
Data Contradiction Analysis
Q. How to interpret conflicting HRMS and NMR data for a synthetic intermediate?
- Workflow :
HRMS Reanalysis : Confirm ionization mode (ESI+ vs. ESI-) and adduct formation (e.g., Na+ or K+).
NMR Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; shows solvent-dependent shifts for pyrazole protons .
Stereochemical Pitfalls : Check for atropisomerism in the diazepane ring using variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
